2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-19-10-4-2-9(3-5-10)13-16-12-8-15-7-6-11(12)14(18)17-13/h2-5,15H,6-8H2,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWWLNQWKPPZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(CCNC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which then undergoes cyclization with a dihydropyridine derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrido[3,4-d]pyrimidin-4-one scaffold is highly modifiable, with substituents at the 2-, 7-, or 8-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrido[3,4-d]pyrimidin-4-one Derivatives
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group (log P ~2.1) is less lipophilic than trifluoromethylphenyl (log P ~3.5) but more than hydroxyl or thioxo substituents. This balance may improve blood-brain barrier penetration or reduce toxicity.
Biological Activity
2-(4-Methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(4-Methoxyphenyl)-1H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one |
| Molecular Formula | C15H14N4O2 |
| Molecular Weight | 270.30 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds within the pyrido[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
- Case Study : A study highlighted that derivatives of pyrido[3,4-d]pyrimidines showed enhanced potency against the Eph receptor family, which is often overexpressed in tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Various derivatives have shown activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Dihydrofolate Reductase (DHFR) : Some studies suggest that pyrido[3,4-d]pyrimidines can act as potent inhibitors of DHFR, which is critical in folate metabolism and DNA synthesis .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Cytoprotection : The compound may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of reactive oxygen species (ROS) levels .
Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A derivative was tested against a panel of cancer cell lines showing IC50 values in the micromolar range. The presence of a methoxy group significantly enhanced activity compared to unsubstituted analogs.
- Microbial Resistance : In a study assessing resistance patterns, the compound demonstrated efficacy against resistant strains of bacteria that are typically difficult to treat.
Q & A
Q. What are the key considerations for synthesizing 2-(4-methoxyphenyl)-pyrido[3,4-d]pyrimidin-4-one derivatives?
- Methodological Answer : Synthesis typically involves multi-step routes starting with cyclocondensation of substituted pyrimidine precursors. Critical steps include:
- Substituent Introduction : The 4-methoxyphenyl group is introduced via nucleophilic substitution or Suzuki coupling under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while bases like NaH or KCO facilitate deprotonation .
- Temperature Control : Reactions often require precise temperatures (e.g., 80–120°C) to balance yield and purity .
Example workflow:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Methoxyphenylboronic acid, Pd catalyst | Coupling to core structure |
| 2 | NaH, DMF, 100°C | Cyclization |
| 3 | Chromatography (silica gel) | Purification |
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify methoxyphenyl protons (δ 3.8–4.0 ppm for OCH) and pyrido-pyrimidine backbone signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO) with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles for the fused heterocycle .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize in vitro screens based on structural analogs:
- Kinase Inhibition Assays : Test against CDK2, EGFR, or Aurora kinases due to pyrido-pyrimidine’s affinity for ATP-binding pockets .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory Screening : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can synthetic efficiency be improved for scaled-up production?
- Methodological Answer : Optimize via:
- Catalyst Screening : Replace Pd(PPh) with cheaper ligands (e.g., XPhos) to reduce costs .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce reaction times for steps like cyclization .
- Solvent Recycling : Recover DMF/DMSO via distillation to minimize waste .
Q. What strategies elucidate the mechanism of action in kinase inhibition?
- Methodological Answer : Combine computational and experimental approaches:
Q. How can analytical methods be developed for quantifying this compound in biological matrices?
- Methodological Answer : Adapt HPLC protocols from related pyrido-pyrimidines:
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Methodological Answer : Address variability via:
- Comparative SAR Studies : Systematically modify substituents (e.g., replace methoxy with fluoro) to isolate activity drivers .
- Meta-Analysis : Pool data from analogs (e.g., 2-(4-fluorophenyl) derivatives) to identify trends in IC values .
- Computational QSAR Models : Train models on public datasets (ChEMBL) to predict bioactivity and validate experimentally .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Methodological Answer : Focus on:
- Substituent Engineering : Replace methoxyphenyl with bulkier groups (e.g., neopentyl) to exploit hydrophobic kinase pockets .
- Core Rigidity : Introduce sp-hybridized carbons to reduce off-target binding .
- Prodrug Strategies : Add ester/amide prodrug moieties to improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
